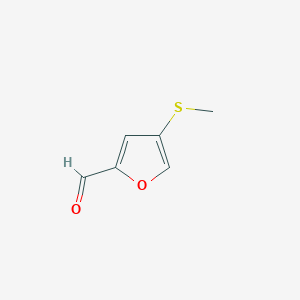

2-Furancarboxaldehyde, 4-(methylthio)-

Description

Contextual Significance in Heterocyclic Chemistry

Furan (B31954), a heterocyclic organic compound, consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom. wikipedia.orgwordpress.com The presence of the oxygen heteroatom imparts distinct chemical properties, making it more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org Furan and its derivatives are integral to numerous bioactive natural and synthetic products, including pharmaceuticals and agrochemicals. researchgate.net The aldehyde functional group at the second position of the furan ring, as seen in furfural (B47365), provides a reactive site for a multitude of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. mdpi.comwikipedia.org The introduction of a methylthio group at the fourth position further modifies the electronic properties and steric environment of the furan ring, influencing its reactivity and potential biological activity.

Historical Overview of Research Trajectories for Furan-Based Aldehydes

The history of furan chemistry dates back to 1780 with the description of 2-furoic acid. wikipedia.orgwordpress.com A significant milestone was the characterization of furfural in the early 1830s. wikipedia.orgwordpress.com Furfural, or 2-furancarboxaldehyde, is a key furan-based aldehyde that can be derived from agricultural byproducts, making it a renewable chemical feedstock. wikipedia.org Early research focused on understanding the fundamental reactivity of the furan ring and the aldehyde group. Over the decades, research has expanded to include the synthesis of a wide array of furan derivatives and the exploration of their applications. ijsrst.com The development of new synthetic methodologies has allowed for the introduction of various substituents onto the furan ring, leading to a diverse library of compounds with a wide range of chemical and physical properties. organic-chemistry.org

Current Research Landscape and Emerging Academic Interests

Contemporary research on furan derivatives is highly interdisciplinary, with significant interest in their pharmacological activities. wisdomlib.orgnih.gov Furan-containing compounds have been investigated for their potential as antibacterial, anti-inflammatory, antifungal, and antitumor agents. nih.govmdpi.com The ability to synthesize and modify furan-based scaffolds remains a key area of investigation, with a focus on developing efficient and sustainable synthetic routes. ijsrst.com There is also a growing interest in understanding the structure-activity relationships of substituted furans to design molecules with enhanced biological efficacy and reduced toxicity. wisdomlib.org The study of compounds like 2-Furancarboxaldehyde, 4-(methylthio)- fits within this landscape, as researchers seek to understand how different substituents, such as the methylthio group, modulate the properties and potential applications of the furan aldehyde core.

Scope and Focused Academic Relevance of 2-Furancarboxaldehyde, 4-(methylthio)-

The academic relevance of 2-Furancarboxaldehyde, 4-(methylthio)- lies in its potential as a synthetic intermediate and as a scaffold for the development of novel compounds with interesting biological activities. The methylthio group can influence the molecule's reactivity and its interactions with biological targets. Research on this specific compound contributes to the broader understanding of how functional group modifications on the furan ring impact its chemical and biological properties. While extensive research specifically on 2-Furancarboxaldehyde, 4-(methylthio)- is not widely published, its study is a logical extension of the well-established field of furan chemistry.

Chemical and Physical Properties

The properties of 2-Furancarboxaldehyde, 4-(methylthio)- are determined by its molecular structure, which includes a furan ring, an aldehyde group, and a methylthio substituent.

| Property | Value |

| Molecular Formula | C6H6O2S |

| Molecular Weight | 142.18 g/mol |

| CAS Number | 639465-53-5 |

This data is compiled from available chemical databases. chemicalbook.com

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aldehyde proton, furan ring protons, and the methyl protons of the methylthio group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, carbons of the furan ring, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde and C-O-C stretching of the furan ring. mdpi.com |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical of furan aldehydes. researchgate.netnist.gov |

Synthesis and Reactions

The synthesis of substituted furan-2-carboxaldehydes can be achieved through various methods. One common approach involves the formylation of a pre-substituted furan. mdpi.com Alternatively, functionalization of a furan-2-carboxaldehyde derivative can be employed. nih.gov The reactivity of 2-Furancarboxaldehyde, 4-(methylthio)- would be expected to be similar to other furan aldehydes, undergoing reactions such as oxidation, reduction, and condensation at the aldehyde group. nih.gov The furan ring itself can participate in electrophilic substitution and cycloaddition reactions. msu.edu

Structure

3D Structure

Properties

Molecular Formula |

C6H6O2S |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

4-methylsulfanylfuran-2-carbaldehyde |

InChI |

InChI=1S/C6H6O2S/c1-9-6-2-5(3-7)8-4-6/h2-4H,1H3 |

InChI Key |

SACDCHFMOVFYKT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=COC(=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Novel Strategies for 2 Furancarboxaldehyde, 4 Methylthio

De Novo Synthetic Approaches to the 4-(methylthio) Furan (B31954) Scaffold

The construction of the furan ring itself, with the desired substitution pattern established during the cyclization process, represents a powerful and efficient approach. These de novo strategies often provide excellent control over isomer formation.

Regioselective Functionalization of Furan Rings

Achieving specific substitution patterns on a pre-existing furan ring requires methods that can direct functionalization to a desired position. The inherent reactivity of the furan ring typically favors substitution at the C2 and C5 positions. Therefore, functionalization at C3 or C4 often necessitates specialized strategies, such as directed metalation.

Directed metalation groups can be used to activate specific C-H bonds towards deprotonation and subsequent reaction with an electrophile. For instance, the use of a sulfoxide (B87167) group at the C2 position can direct magnesiation to the C3 position. sci-hub.senih.gov A subsequent sulfoxide-magnesium exchange can then generate a magnesium reagent at C2, allowing for a sequential 2,3-difunctionalization. sci-hub.senih.gov While this exemplifies a 2,3-pattern, similar logic can be applied using directing groups that favor metalation at the C3 or C4 positions, followed by quenching with a sulfur electrophile.

Another powerful technique is the tandem application of ortho-directed metalation and electrophilic aromatic substitution, which allows for the regioselective synthesis of highly substituted furan derivatives. sci-hub.box Cobalt-based metalloradical catalysis has also emerged as a method for the regioselective synthesis of multisubstituted furans from alkynes and diazocarbonyls, offering a high degree of functional group tolerance. nih.gov

Table 1: Methodologies for Regioselective Furan Functionalization

| Methodology | Key Features | Target Position(s) | Reference |

|---|---|---|---|

| Directed Metalation | Use of directing groups (e.g., sulfoxide, oxazoline) to facilitate site-selective deprotonation. | C3, C4, C5 | sci-hub.sesci-hub.box |

| Sulfoxide-Magnesium Exchange | Sequential functionalization via magnesiation and subsequent exchange reaction. | C2, C3 | sci-hub.senih.gov |

Precursor-Based Routes to Substituted Furancarboxaldehydes

An alternative to functionalizing a simple furan is to construct the ring from acyclic or different heterocyclic precursors that already contain the necessary functional groups or their progenitors. This approach can circumvent the regioselectivity challenges of direct furan functionalization.

One such strategy involves the reaction of 1,3-diketones with reagents like 2,3-dibromo-1-phenylsulfonyl-1-propene under basic conditions to prepare 2,4-disubstituted furans. researchgate.net The sulfone group in the resulting furan can then be elaborated or removed. researchgate.net This method builds the furan ring and installs substituents at the 2 and 4 positions in a single key step. researchgate.net

Furthermore, readily available biomass-derived molecules like furfural (B47365) or 5-(hydroxymethyl)furfural (HMF) serve as common starting points for more complex furan derivatives. mdpi.comresearchgate.net Synthetic strategies often involve the protection or modification of the existing aldehyde or alcohol group, followed by the introduction of new substituents onto the furan ring before deprotection or final modification. mdpi.comresearchgate.net For example, 5-arylfuran-2-carbaldehydes can be synthesized from furfural via Meerwein arylation. pensoft.net

Introduction of the Methylthio Moiety

The installation of the sulfur-containing functional group is a critical step in the synthesis of 2-Furancarboxaldehyde, 4-(methylthio)-. This can be achieved either by direct introduction onto the furan ring or by incorporating the sulfur atom during the ring's formation.

Thiolation and Methylthiolation Reactions

Direct methylthiolation involves the creation of a carbon-sulfur bond on the furan scaffold. This is often accomplished through the reaction of an organometallic furan species with a sulfur electrophile. For example, lithiation or magnesiation of the furan ring at the desired position, followed by quenching with dimethyl disulfide (CH₃SSCH₃), would install the methylthio group.

An alternative approach involves electrophilic cyclization. The use of dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) can induce the cyclization of appropriate precursors to form 3-thiomethyl-substituted benzofurans. rsc.org A similar strategy could potentially be adapted for the synthesis of substituted furans. Another method involves the methylsulfenylation of thioacetals, where a thionium (B1214772) ion is generated, which then undergoes cyclization and elimination to furnish a 2-thio-substituted furan ring. nih.govfigshare.com

Table 2: Selected Reagents for Methylthiolation

| Reagent | Reaction Type | Description | Reference |

|---|---|---|---|

| Dimethyl disulfide (CH₃SSCH₃) | Nucleophilic Substitution | Reacts with organometallic intermediates (e.g., furyllithium) to form a methylthio ether. | General Knowledge |

Strategies for Sulfur Introduction in Heterocyclic Systems

The formation of carbon-sulfur bonds is a cornerstone of organic synthesis, and numerous strategies have been developed for the introduction of sulfur into heterocyclic systems. researchgate.netthieme-connect.com These methods often aim to overcome challenges associated with the volatility, toxicity, or instability of traditional sulfur sources. researchgate.net

Modern approaches focus on the use of more sustainable and less hazardous reagents and conditions. researchgate.net This includes the use of alternative solvents like water or ionic liquids, and the application of ultrasound or electrochemistry to improve reaction efficiency. researchgate.net A variety of sulfur-containing starting materials and reagents, such as potassium thioacetate, sodium sulfide, and Rongalite, can be utilized in the construction of complex sulfur-containing scaffolds. thieme-connect.com For instance, the Newman-Kwart rearrangement allows for the conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed or reduced to yield a thiol, providing an indirect method for sulfur introduction. researchgate.net

Functional Group Interconversions and Derivatization

Once the core 2-Furancarboxaldehyde, 4-(methylthio)- structure is assembled, the aldehyde functional group provides a versatile handle for further chemical modifications. Functional group interconversion refers to the transformation of one functional group into another, while derivatization involves reacting the compound to form a new derivative, often for analytical purposes or to explore structure-activity relationships.

The aldehyde group is highly reactive and can undergo a wide range of transformations. solubilityofthings.com It can be oxidized to a carboxylic acid using mild oxidants like silver oxide (Ag₂O) or more powerful ones like potassium permanganate (B83412) (KMnO₄). solubilityofthings.comfiveable.me Conversely, it can be reduced to a primary alcohol, (4-(methylthio)furan-2-yl)methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.comfiveable.me

Derivatization is a technique used to modify a compound to enhance its analytical properties, such as volatility for gas chromatography (GC) analysis. obrnutafaza.hrresearchgate.net Aldehydes can be converted into oximes, hydrazones, or imines. Acylation can convert compounds with active hydrogens into esters, thioesters, or amides, and silylation reagents can be used to derivatize hydroxyl, carboxyl, thiol, and amine groups. obrnutafaza.hr

Table 3: Potential Functional Group Interconversions of 2-Furancarboxaldehyde, 4-(methylthio)-

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, Ag₂O, PCC | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Reductive Amination | H₂, Pd/C, NH₃ | Amine (-CH₂NH₂) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

Transformations of the Aldehyde Functionality

The aldehyde group in 2-furancarboxaldehyde, 4-(methylthio)- is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. Standard aldehyde reactions can be readily applied, often with high efficiency.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(methylthio)furan-2-carboxylic acid, using common oxidizing agents. Conversely, reduction of the aldehyde yields (4-(methylthio)furan-2-yl)methanol. Biocatalytic reductions of furan aldehydes to their corresponding alcohols have been explored as a green and sustainable alternative to traditional chemical methods, often avoiding issues with byproduct formation. pensoft.net

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, enabling the formation of a wide range of products. For instance, Grignard reagents and organolithium compounds can be used to introduce various alkyl or aryl groups, leading to secondary alcohols.

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Wittig reaction, to form alkenes. It can also undergo aldol-type condensations. For example, the reaction of 2-furancarboxaldehyde with 4-hydroxy-5-methyl-3(2H)-furanone has been studied, leading to the formation of several novel compounds. rsc.org

Formation of Imines and Related Derivatives: The aldehyde readily reacts with primary amines to form imines, which can be further reduced to secondary amines. This transformation is crucial in the synthesis of various biologically active molecules.

A summary of potential transformations of the aldehyde functionality is presented in the table below.

| Transformation | Reagents/Conditions | Product |

| Oxidation | Mild oxidizing agents (e.g., Ag2O) | 4-(methylthio)furan-2-carboxylic acid |

| Reduction | Reducing agents (e.g., NaBH4), Biocatalysis | (4-(methylthio)furan-2-yl)methanol |

| Grignard Reaction | R-MgBr, then H3O+ | 1-(4-(methylthio)furan-2-yl)alkanol/arylmethanol |

| Wittig Reaction | Ph3P=CHR | 2-(alkenyl)-4-(methylthio)furan |

| Imine Formation | R-NH2 | N-((4-(methylthio)furan-2-yl)methylene)amine |

Modifications and Oxidations of the Thioether Group

The thioether group at the 4-position of the furan ring offers another site for chemical modification, primarily through oxidation of the sulfur atom. nih.gov

Oxidation to Sulfoxide and Sulfone: The methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the selective oxidation of thioethers to sulfoxides, mild oxidizing agents are typically employed. nih.gov Stronger oxidizing agents will typically lead to the formation of the sulfone. nih.gov

The oxidation of thioethers is a common method for producing sulfoxides and sulfones, which are important synthetic intermediates in medicinal chemistry and other fields. nih.gov Ruthenium complexes have been shown to catalyze the oxidation of thioether ligands to sulfoxides. nih.gov

The table below summarizes the oxidation products of the thioether group.

| Oxidation Product | General Structure |

| Sulfoxide | 2-Furancarboxaldehyde, 4-(methylsulfinyl)- |

| Sulfone | 2-Furancarboxaldehyde, 4-(methylsulfonyl)- |

Catalytic Applications in Synthesis

The unique electronic and structural features of 2-Furancarboxaldehyde, 4-(methylthio)- make it an interesting substrate and potential ligand in various catalytic systems.

Transition Metal-Catalyzed C-H Activation and Coupling Reactions

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds, including furans. researchgate.net The furan ring in 2-Furancarboxaldehyde, 4-(methylthio)- possesses C-H bonds that can be targeted for direct arylation, alkenylation, or alkylation, thereby avoiding the need for pre-functionalized starting materials. researchgate.net

Palladium catalysts are frequently employed for the C-H functionalization of furan derivatives. researchgate.net These reactions often proceed with high regioselectivity, targeting the C-H bond adjacent to the oxygen atom. The presence of the thioether and aldehyde groups can influence the reactivity and selectivity of these transformations. Thioether ligands have been shown to promote palladium-catalyzed C-H functionalization of heteroarenes.

The general scheme for a transition metal-catalyzed C-H arylation of a furan derivative is shown below.

Organocatalysis and Biocatalysis in Furan Derivatization

Organocatalysis: Organocatalysis offers a metal-free approach to the synthesis and derivatization of furan compounds. For instance, N-heterocyclic carbenes (NHCs) can catalyze the umpolung of the aldehyde functionality in furfural derivatives, enabling reactions such as benzoin (B196080) condensation. youtube.com This strategy can be applied to 2-Furancarboxaldehyde, 4-(methylthio)- to generate furoin-type structures. Furthermore, aminocatalysis can be employed for various asymmetric transformations involving the aldehyde group.

Biocatalysis: Biocatalysis provides an environmentally benign and highly selective alternative for the transformation of furan derivatives. pensoft.net Enzymes such as alcohol dehydrogenases can be used for the reduction of the aldehyde group to an alcohol. pensoft.net Other enzymes, including oxidases and transaminases, can be employed for the selective oxidation of the aldehyde or its conversion to an amine, respectively. orgsyn.org The use of whole-cell biocatalysts can simplify the process by providing in-situ cofactor regeneration. The biocatalytic conversion of biomass-derived furan aldehydes into value-added chemicals is a growing field of research. pensoft.net

Reactivity and Mechanistic Organic Chemistry of 2 Furancarboxaldehyde, 4 Methylthio

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, its aromaticity is less pronounced than that of benzene (B151609), and it can also participate in addition reactions, particularly under forcing conditions. chemicalforums.com

Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com However, the acidic conditions often employed in these reactions can lead to polymerization or ring-opening of the furan nucleus, necessitating the use of milder reagents. matanginicollege.ac.in

| Reaction Type | Typical Reagents | Expected Product Position on 2-Furancarboxaldehyde, 4-(methylthio)- |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | C5 |

| Halogenation | Br₂ in dioxane, NBS, NCS | C5 |

| Sulfonation | SO₃-pyridine complex | C5 |

| Friedel-Crafts Acylation | Acetic anhydride, BF₃·OEt₂ | C5 |

Addition Reactions: While less common than substitution, furan can undergo addition reactions, behaving like a conjugated diene. For instance, in the presence of bromine in methanol, furan undergoes a 1,4-addition to yield 2,5-dimethoxy-2,5-dihydrofuran. matanginicollege.ac.in Furan can also participate as the diene in Diels-Alder reactions, particularly with strong dienophiles, although this reactivity is lower than for non-aromatic dienes. chemicalforums.com

The methylthio (-SMe) group at the C4 position significantly influences the reactivity of the furan ring. The sulfur atom possesses lone pairs of electrons that can be delocalized into the ring through resonance (+M effect), thereby increasing the electron density of the ring and activating it towards electrophilic attack. This activating effect counteracts the deactivating (-I and -M) effect of the formyl group at C2.

The methylthio group is an ortho- and para-directing group in electrophilic aromatic substitution. In the context of the furan ring, this translates to directing incoming electrophiles to the C3 and C5 positions. Given that the C2 position is occupied and electrophilic attack at C5 is already electronically favored for furans, the activating effect of the methylthio group will further enhance the reactivity at the C5 position. The directing effects of the substituents are summarized below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | C2 | Deactivating (-I, -M) | Meta-directing (to C4) |

| -SMe | C4 | Activating (+M > -I) | Ortho-, Para-directing (to C3, C5) |

The combined influence of the formyl and methylthio groups results in a strong preference for electrophilic substitution at the C5 position, which is activated by the methylthio group and is the inherently more reactive position of the furan ring not already substituted.

Reactions Involving the Formyl Group

The aldehyde (formyl) group is a key reactive center in 2-Furancarboxaldehyde, 4-(methylthio)-, participating in a wide range of transformations characteristic of aldehydes.

Condensation Reactions: The formyl group readily undergoes condensation reactions. A notable example is the aldol (B89426) condensation, where the aldehyde reacts with an enol or enolate. For instance, furfural (B47365) (2-furancarboxaldehyde) reacts with ketones like acetone (B3395972) in the presence of a base catalyst to form carbon-carbon bonds, leading to larger molecules. osti.govresearchgate.net Similarly, 2-Furancarboxaldehyde, 4-(methylthio)- is expected to react with ketones or other compounds containing active methylene (B1212753) groups to yield aldol condensation products.

Imine Formation: Aldehydes react with primary amines in a condensation reaction to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction is typically reversible and often catalyzed by acid. masterorganicchemistry.comoperachem.com The process involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the imine is driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent. operachem.com

General Reaction Scheme for Imine Formation: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O (where R = 4-(methylthio)-2-furyl)

This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and is a key step in many multicomponent reactions. nih.gov

Oxidation: The aldehyde group of 2-Furancarboxaldehyde, 4-(methylthio)- can be easily oxidized to the corresponding carboxylic acid, 4-(methylthio)-2-furancarboxylic acid. A variety of oxidizing agents can be employed for this transformation. researchgate.net Common reagents for the oxidation of furaldehydes include quinolinium dichromate and benzimidazolium dichromate, which lead to the formation of the corresponding furoic acid. researchgate.net

| Oxidizing Agent | Product |

| Quinolinium Dichromate | 4-(methylthio)-2-furancarboxylic acid |

| Benzimidazolium Dichromate | 4-(methylthio)-2-furancarboxylic acid |

| Sodium Chlorite (NaClO₂) | 4-(methylthio)-2-furancarboxylic acid |

| Potassium Permanganate (B83412) (KMnO₄) | 4-(methylthio)-2-furancarboxylic acid |

Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group.

Reduction to Alcohol: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to the corresponding alcohol, [4-(methylthio)furan-2-yl]methanol. youtube.com

Reductive Amination: In the presence of an amine and a reducing agent (such as sodium cyanoborohydride or H₂ over a catalyst), the aldehyde can undergo reductive amination. This process involves the in-situ formation of an imine, which is then immediately reduced to an amine. nih.gov

Reduction to Methyl Group: The complete reduction of the aldehyde to a methyl group (deoxygenation) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although the harsh conditions of these reactions might affect the furan ring.

Intramolecular and Intermolecular Cyclization Reactions

The combination of the furan ring, the aldehyde, and the methylthio group in 2-Furancarboxaldehyde, 4-(methylthio)- provides opportunities for various cyclization reactions.

Intermolecular Cyclization: The molecule can serve as a building block in the synthesis of more complex heterocyclic systems. For example, the reaction of 2-furancarboxaldehyde with 4-hydroxy-5-methyl-3(2H)-furanone leads to the formation of novel colored compounds through a series of condensation and cyclization steps. nih.gov Similar pathways can be envisioned for the 4-(methylthio) derivative. The formyl group can also participate in Povarov reactions (an aza-Diels-Alder reaction), where an imine formed in situ reacts with an alkene to generate quinoline (B57606) derivatives. nih.gov

Intramolecular Cyclization: While less common for this specific substrate without further modification, intramolecular cyclizations are a possibility if a suitable reactive group is introduced elsewhere on the molecule. For instance, if the methylthio group were oxidized to a sulfone and a nucleophilic center was present at the C5 position, cyclization could potentially occur.

Furthermore, electrophilic cyclization is a known strategy for synthesizing substituted furans. For example, dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) can act as an electrophile to induce the cyclization of o-alkynyl anisoles to form benzofurans with a 3-thiomethyl substituent. rsc.org While this is a synthetic route to related structures rather than a reaction of the title compound itself, it highlights the utility of the methylthio group in cyclization strategies.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic studies measure the rate of a chemical reaction, providing insights into how factors like concentration, temperature, and catalysts influence the reaction speed. Thermodynamic studies, on the other hand, determine the energy changes that occur during a reaction, indicating the relative stability of reactants and products. Together, these studies offer a complete picture of a reaction's pathway.

A reaction's energy profile is a theoretical plot of the energy of the system as it progresses from reactants to products. researchgate.net The peaks on this profile represent transition states, which are high-energy, unstable configurations that molecules must pass through to transform into products. fiveable.me The height of the energy barrier from the reactants to the transition state is the activation energy, a key factor in determining the reaction rate. fiveable.me

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping energy profiles and analyzing transition states. rsc.org These calculations can provide detailed information about the geometry and electronic structure of transition states, helping chemists to understand how catalysts work and to design more efficient reactions. For 2-Furancarboxaldehyde, 4-(methylthio)-, computational studies could predict the likely pathways for its reactions, such as oxidation, reduction, or condensation, and identify the associated energy barriers.

While specific experimental data for 2-Furancarboxaldehyde, 4-(methylthio)- is not currently available, the established methodologies for studying reaction mechanisms in related furan compounds provide a clear roadmap for future research. Such studies would be invaluable for unlocking the full potential of this and other substituted furans in various chemical applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data, which are crucial for the comprehensive structural assignment of 2-Furancarboxaldehyde, 4-(methylthio)-, are not available in the public domain. This includes chemical shifts (δ), coupling constants (J), and signal multiplicities that would confirm the precise arrangement of protons and carbons in the molecule.

¹H and ¹³C NMR for Comprehensive Structural Assignment

Without experimental spectra, a table of ¹H and ¹³C NMR chemical shifts and assignments cannot be generated. Such a table would typically detail the resonances for the aldehydic proton, the furan (B31954) ring protons, and the methylthio group protons and carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Analysis using two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is essential for unambiguously assigning the complex NMR signals and confirming the connectivity of the molecular structure. As no such studies have been published for 2-Furancarboxaldehyde, 4-(methylthio)-, a discussion of these characterization methods is not possible.

Vibrational Spectroscopy: Infrared (IR) and Raman

Identification of Characteristic Functional Group Frequencies

Experimental IR and Raman spectra are required to identify the characteristic vibrational frequencies of the functional groups present in 2-Furancarboxaldehyde, 4-(methylthio)-. This would include the C=O stretch of the aldehyde, C-H stretches of the furan ring and methyl group, C-O-C and C-S stretches, and various bending vibrations. Without access to this data, a table and analysis of these frequencies cannot be provided.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound, which is used to determine its precise molecular formula. While the molecular formula of 2-Furancarboxaldehyde, 4-(methylthio)- is known to be C₆H₆O₂S, published HRMS data that would experimentally confirm this and detail its fragmentation pattern under mass spectrometric analysis could not be found.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing the fragmentation patterns of their molecular ions. chemguide.co.uk When 2-Furancarboxaldehyde, 4-(methylthio)- is subjected to electron ionization (EI), it forms an energetically unstable molecular ion (M+) that breaks down into smaller, characteristic fragments. chemguide.co.uk The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of these fragments, offering clues to the molecule's composition.

For aldehydes, common fragmentation includes the loss of a hydrogen atom (M-1) or the formyl group (M-29), which are typically observed in the mass spectra of furan derivatives with an aldehyde group. libretexts.org The presence of a sulfur atom is indicated by a characteristic M+2 peak, which is larger than expected from carbon isotopes alone, due to the natural abundance of the ³⁴S isotope (approximately 4.2%). whitman.edu

The fragmentation of 2-Furancarboxaldehyde, 4-(methylthio)- is expected to follow several key pathways:

Loss of the methyl group: Cleavage of the S-CH₃ bond would result in a significant fragment at M-15.

Loss of the thio radical: Fission of the C-S bond could lead to the loss of the •SCH₃ group.

Carbonyl group fragmentation: As with other aldehydes, the loss of •H (M-1) and •CHO (M-29) from the molecular ion are anticipated fragmentation patterns. libretexts.org

Ring cleavage: The furan ring itself can undergo fragmentation, leading to a variety of smaller ions characteristic of the furan structure.

By analyzing the relative abundance of these fragment ions, researchers can piece together the structural puzzle of the parent molecule. The most stable ions, and therefore the ones most likely to form, will produce the highest peaks in the spectrum. chemguide.co.uk A proposed fragmentation scheme can be constructed to account for the major peaks observed in the experimental mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for 2-Furancarboxaldehyde, 4-(methylthio)-

| m/z Value | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 142 | [C₆H₆O₂S]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₆H₅O₂S]⁺ | Loss of Hydrogen Radical (•H) |

| 127 | [C₅H₃O₂S]⁺ | Loss of Methyl Radical (•CH₃) |

| 113 | [C₅H₅OS]⁺ | Loss of Formyl Radical (•CHO) |

| 95 | [C₅H₃O]⁺ | Loss of Thioformyl Radical (•CHS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for separating and identifying volatile and semi-volatile compounds in complex mixtures. restek.com This technique is particularly well-suited for the analysis of furan derivatives, which are often found in thermally processed foods and environmental samples. restek.comnih.gov In a GC-MS analysis of 2-Furancarboxaldehyde, 4-(methylthio)-, the gas chromatograph first separates the compound from other components in the sample based on their differing affinities for the stationary phase of the GC column. researchgate.net

The choice of GC column is critical for achieving good separation. For furan derivatives, columns like the HP-5MS, a non-polar column, are commonly used and have been shown to effectively separate various furan isomers and derivatives within a short analysis time. nih.govresearchgate.net As the separated components elute from the column, they enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and records their mass spectra. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its identification. researchgate.net

GC-MS is used for:

Purity Assessment: By analyzing a sample of 2-Furancarboxaldehyde, 4-(methylthio)-, GC-MS can detect and identify any impurities present. The area of the chromatographic peak is proportional to the amount of the compound, allowing for quantitative analysis of its purity.

Component Analysis: In a complex mixture, such as a food aroma extract, GC-MS can identify the presence of 2-Furancarboxaldehyde, 4-(methylthio)- even at trace concentrations. restek.com The unique mass spectrum serves as a chemical fingerprint for positive identification. nrfhh.com

The typical parameters for a GC-MS analysis would be optimized to achieve the best separation and sensitivity for the target analyte. nih.gov

Table 2: Typical GC-MS Parameters for Furan Derivative Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | nih.gov |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) | nih.gov |

| Injector Temperature | 250 - 280 °C | nih.govnrfhh.com |

| Oven Temperature Program | Initial temp (e.g., 40 °C), ramped to a final temp (e.g., 250 °C) | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nrfhh.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties. For 2-Furancarboxaldehyde, 4-(methylthio)-, a successful single-crystal X-ray diffraction experiment would yield a detailed structural model.

The process involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a solvent. sciencepublishinggroup.com This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, and from this, the atomic positions can be determined. researchgate.net

While a specific crystal structure for 2-Furancarboxaldehyde, 4-(methylthio)- was not found in the reviewed literature, analysis of similar structures allows for predictions. It is expected that the furan ring is nearly planar. The analysis would reveal the conformation of the aldehyde and methylthio substituents relative to the ring and detail any intermolecular interactions, such as hydrogen bonds or stacking, that dictate the crystal packing. sciencepublishinggroup.com

Table 3: Hypothetical Crystallographic Data Parameters for 2-Furancarboxaldehyde, 4-(methylthio)-

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell that forms the repeating basis of the crystal. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, C=O, C-O). |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion Angles (°) | Dihedral angles describing the conformation of substituents. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. nist.gov The conjugated system of the furan ring, combined with the carbonyl group of the aldehyde and the sulfur atom of the methylthio group, gives 2-Furancarboxaldehyde, 4-(methylthio)- a characteristic UV-Vis absorption spectrum.

The spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the furan ring and the C=O double bond.

n → π Transitions:* These are lower-energy, lower-intensity absorptions that involve promoting a non-bonding electron (from the oxygen of the carbonyl group or the sulfur atom) to a π* antibonding orbital.

The presence of substituents on the furan ring significantly influences the wavelength of maximum absorption (λmax). The methylthio (-SCH₃) group, acting as an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted furfural (B47365), due to the extension of the conjugated system by the lone pair of electrons on the sulfur atom. researchgate.net The solvent used for the analysis can also affect the position and intensity of the absorption bands.

Table 4: Expected Electronic Transitions for 2-Furancarboxaldehyde, 4-(methylthio)-

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~250-300 nm | High |

| n → π | n (non-bonding) → π (antibonding) | >300 nm | Low |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. For 2-Furancarboxaldehyde, 4-(methylthio)-, the sulfur atom of the methylthio group, with its lone pairs of electrons, would be expected to significantly influence the energy and localization of the HOMO, likely raising its energy compared to unsubstituted furfural (B47365). The electron-withdrawing nature of the carboxaldehyde group would primarily influence the LUMO. A data table summarizing these hypothetical findings would look as follows:

| Molecular Orbital | Predicted Energy (eV) | Predicted Localization |

| HOMO | Higher than furfural | Primarily on the furan (B31954) ring and sulfur atom |

| LUMO | Similar to furfural | Primarily on the carboxaldehyde group and furan ring |

| HOMO-LUMO Gap | Smaller than furfural | - |

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

From the calculated electronic structure, various reactivity descriptors can be derived. An Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the oxygen of the carbonyl group and the sulfur atom would be expected to be regions of negative electrostatic potential.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For 2-Furancarboxaldehyde, 4-(methylthio)-, the primary conformational flexibility arises from the rotation around the single bond connecting the furan ring to the carboxaldehyde group and the rotation of the methyl group of the methylthio substituent.

Computational methods can be used to perform a potential energy surface scan by systematically rotating these bonds to identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. Intramolecular interactions, such as weak hydrogen bonds or steric repulsions between the substituents, would be key factors in determining the relative stability of these conformers.

Thermochemical Properties and Energetic Profiles

Computational chemistry can also predict various thermochemical properties with a reasonable degree of accuracy.

Prediction of Enthalpies of Formation and Reaction Energies

The enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. This can be calculated using high-level computational methods and appropriate theoretical models, such as isodesmic reactions, which help to cancel out systematic errors in the calculations.

Similarly, the energies of chemical reactions involving 2-Furancarboxaldehyde, 4-(methylthio)- can be predicted by calculating the total energies of the reactants and products. This is invaluable for assessing the feasibility and energetics of potential synthetic routes or degradation pathways.

Simulations of Reaction Pathways and Transition States

To understand the mechanism of a chemical reaction, computational chemists can simulate the entire reaction pathway. This involves identifying the structures of the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, the reduction of the aldehyde group or oxidation of the methylthio group could be modeled to understand the detailed mechanism and predict the reaction kinetics.

A hypothetical data table for a reaction might include:

| Reaction Species | Calculated Enthalpy (kJ/mol) |

| Reactants | [Value] |

| Transition State | [Value] |

| Products | [Value] |

| Activation Energy | [Value] |

| Reaction Energy | [Value] |

Spectroscopic Property Prediction and Interpretation

Theoretical and computational chemistry methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like 2-Furancarboxaldehyde, 4-(methylthio)-. By simulating spectra, researchers can gain insights into the molecule's electronic structure, vibrational modes, and fragmentation patterns, which complements and guides experimental work. This section details the predicted spectroscopic data for 2-Furancarboxaldehyde, 4-(methylthio)- based on established principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predictions of ¹H and ¹³C NMR spectra are based on the chemical environment of each nucleus. The electron-withdrawing nature of the aldehyde group and the sulfur atom, combined with the aromaticity of the furan ring, significantly influences the chemical shifts.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum would show distinct signals for the aldehyde proton, the two furan ring protons, and the methylthio group protons. The aldehyde proton is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. The furan protons' chemical shifts are influenced by both the aldehyde and the methylthio substituents. The methyl group protons of the thioether will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum will display six unique carbon signals, corresponding to the five carbons of the substituted furan ring and the one carbon of the methylthio group. The carbonyl carbon of the aldehyde will be the most downfield signal. The chemical shifts of the furan ring carbons are determined by their position relative to the oxygen heteroatom and the two substituents. The methyl carbon will be the most upfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Furancarboxaldehyde, 4-(methylthio)- (Note: These are estimated values. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 9.7 | 175 - 180 |

| Furan H-3 | 7.2 - 7.4 | 120 - 125 |

| Furan H-5 | 7.6 - 7.8 | 150 - 155 |

| Methyl (-SCH₃) | 2.4 - 2.6 | 15 - 20 |

| Furan C-2 | - | 152 - 158 |

| Furan C-3 | - | 120 - 125 |

| Furan C-4 | - | 130 - 135 |

| Furan C-5 | - | 150 - 155 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The predicted IR spectrum of 2-Furancarboxaldehyde, 4-(methylthio)- is dominated by the strong absorption of the aldehyde carbonyl group.

Key predicted vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of a conjugated aldehyde.

C-H Stretch (Aldehyde): A pair of medium-intensity bands.

Aromatic C=C Stretch: Bands associated with the furan ring.

C-O-C Stretch: Vibrations from the furan ether linkage.

C-S Stretch: A weaker absorption for the thioether linkage. researchgate.net

Aromatic C-H Stretch: Occurring above 3000 cm⁻¹.

Table 2: Predicted Key IR Absorption Bands for 2-Furancarboxaldehyde, 4-(methylthio)-

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1670 - 1690 | Strong |

| Aldehyde | C-H Stretch | 2810 - 2850 and 2710 - 2750 | Medium |

| Furan Ring | C=C Stretch | 1560 - 1600 | Medium-Variable |

| Furan Ring | C-O-C Stretch | 1050 - 1250 | Strong |

| Thioether | C-S Stretch | 600 - 800 | Weak-Medium |

| Furan Ring | =C-H Stretch | 3100 - 3150 | Medium |

| Methyl Group | C-H Stretch | 2900 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated electronic systems. The furan ring conjugated with the carboxaldehyde group in 2-Furancarboxaldehyde, 4-(methylthio)- constitutes a significant chromophore. This extended conjugation is expected to result in absorption in the ultraviolet region. The presence of the sulfur atom as an auxochrome may cause a bathochromic (red) shift compared to unsubstituted furfural. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic transitions and the maximum absorption wavelength (λ_max). The primary absorption is anticipated to arise from a π → π* transition.

Table 3: Predicted UV-Vis Absorption Data for 2-Furancarboxaldehyde, 4-(methylthio)-

| Electronic Transition | Predicted λ_max (nm) | Solvent |

| π → π* | 280 - 310 | Ethanol/Methanol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For 2-Furancarboxaldehyde, 4-(methylthio)-, the molecular ion peak [M]⁺ would be observed at its molecular weight.

The fragmentation pattern is predicted based on the stability of the resulting ions. Key fragmentation pathways for furan derivatives often involve the loss of the aldehyde group or cleavage of the furan ring. researchgate.netmdpi.comnist.gov

Loss of H•: A common fragmentation for aldehydes, leading to a stable [M-1]⁺ acylium ion.

Loss of •CHO: Fragmentation resulting in a [M-29]⁺ ion.

Loss of •SCH₃: Cleavage of the methylthio group, leading to a [M-47]⁺ ion.

Ring Cleavage: The furan ring can undergo complex rearrangements and fragmentation, often involving the loss of carbon monoxide (CO). ed.ac.uk

Table 4: Predicted Major Fragments in the Mass Spectrum of 2-Furancarboxaldehyde, 4-(methylthio)-

| Fragment Ion | Proposed Loss | Predicted m/z |

| [M]⁺ | - | 156 |

| [M-1]⁺ | H• | 155 |

| [M-29]⁺ | •CHO | 127 |

| [M-47]⁺ | •SCH₃ | 109 |

Synthesis and Academic Applications of Derivatives and Analogues

Novel 2-Furancarboxaldehyde, 4-(methylthio)- Derivatives

The synthesis of novel derivatives from 2-Furancarboxaldehyde, 4-(methylthio)- can be approached through the generation of sulfur-containing furan (B31954) analogues and by targeted modifications at the furan ring and the aldehyde group. These approaches allow for the fine-tuning of the molecule's electronic and steric properties, paving the way for a diverse range of applications.

While a direct, documented synthesis of 2-Furancarboxaldehyde, 4-(methylthio)- is not extensively reported in the literature, its preparation can be envisaged through established methodologies for the introduction of sulfur-containing substituents onto a furan ring. One plausible approach involves the directed lithiation of a suitably protected furan-2-carboxaldehyde derivative, followed by quenching with a sulfur electrophile such as dimethyl disulfide (DMDS). The regioselectivity of such a reaction would be crucial in obtaining the desired 4-substituted product.

Alternatively, the synthesis could commence from a pre-functionalized furan ring bearing a leaving group at the 4-position, which could then undergo nucleophilic substitution with a methylthiolate salt. The choice of starting material and reaction conditions would be critical to ensure the stability of the furan ring and the aldehyde functionality.

The synthesis of various sulfur-containing furan derivatives is of significant interest due to their presence in natural products and their potential applications in materials science. nih.govresearchgate.net For instance, the synthesis of 5-aryl-2-furoyl morpholines and their thio-analogues has been reported, highlighting the accessibility of diverse sulfur-functionalized furans.

The aldehyde functionality of 2-Furancarboxaldehyde, 4-(methylthio)- is a prime site for a wide array of chemical transformations. Standard aldehyde chemistry, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to imines, oximes, and hydrazones, can be readily applied. nih.gov For example, the reaction of substituted furan-2-carboxaldehydes with hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones is a well-established transformation that could be applied to this compound. nih.govresearchgate.net

The furan ring itself, being an electron-rich aromatic system, is susceptible to electrophilic substitution. However, the directing effects of the formyl and methylthio groups would need to be carefully considered to predict the regiochemical outcome of such reactions. The presence of the sulfur atom could also enable unique transformations, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the furan ring.

Furthermore, the furan ring can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions. mdpi.comresearchgate.net The electronic nature of the substituents on the furan ring plays a significant role in its reactivity in these transformations. researchgate.net

2-Furancarboxaldehyde, 4-(methylthio)- as a Building Block in Complex Chemical Synthesis

The bifunctional nature of 2-Furancarboxaldehyde, 4-(methylthio)-, possessing both an aldehyde and a modifiable furan ring with a sulfur substituent, makes it an attractive building block for the synthesis of more complex molecules, including natural products and advanced organic materials. nih.govacs.org

Furan derivatives are ubiquitous structural motifs in a vast array of natural products. nih.govrsc.org The furan ring can serve as a versatile synthon, capable of being transformed into various other functionalities or incorporated as a core structural element. While the direct application of 2-Furancarboxaldehyde, 4-(methylthio)- as an intermediate in a reported total synthesis is not prominent, its potential is evident.

The aldehyde group can be utilized for chain extension reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce new carbon-carbon bonds. The furan ring can be unmasked through oxidative cleavage to reveal a 1,4-dicarbonyl functionality, a common precursor in the synthesis of carbocyclic and heterocyclic systems. The sulfur substituent offers an additional handle for functionalization or can play a role in directing the stereochemical outcome of subsequent reactions. The synthesis of various 2,4-disubstituted furan-derived natural products has been demonstrated, showcasing the utility of substituted furans as key intermediates. rsc.org

Sulfur-containing heterocyclic compounds are of growing interest in the field of materials science, particularly for applications in organic electronics. researchgate.netnih.govntu.edu.sg The incorporation of sulfur atoms into conjugated organic molecules can influence their electronic properties, such as their HOMO/LUMO energy levels and charge transport characteristics.

2-Furancarboxaldehyde, 4-(methylthio)- can serve as a precursor for the synthesis of novel organic semiconductor materials. researchgate.netnih.govntu.edu.sg The aldehyde group can be used to build larger conjugated systems through condensation reactions with other aromatic or heteroaromatic compounds. The furan ring, with its inherent aromaticity and the presence of the sulfur atom, can contribute to the electronic delocalization of the resulting material. Furan-based materials have been explored for their potential in organic photovoltaics and other electronic devices. nih.govntu.edu.sg The synthesis of poly(β-thioether esters) from 5-hydroxymethylfurfural (B1680220) derivatives demonstrates the utility of functionalized furans in polymer chemistry. rsc.org

Comparative Studies with Positional and Structural Isomers

The position of the methylthio group on the furan ring is expected to have a significant impact on the chemical and physical properties of the molecule. A comparative analysis with its positional isomers, such as 3-(methylthio)furan-2-carboxaldehyde and 5-(methylthio)furan-2-carboxaldehyde, can provide valuable insights into structure-property relationships.

The electronic effects of the methylthio group at different positions would influence the reactivity of both the aldehyde group and the furan ring. A methylthio group at the 5-position, for example, would likely have a more pronounced electronic effect on the aldehyde at the 2-position due to the direct conjugation through the furan ring. In contrast, a 4-methylthio group would exert its influence more through inductive effects and hyperconjugation. These differences in electronic properties would manifest in their spectroscopic data (NMR, IR, UV-Vis) and their reactivity in various chemical transformations.

The table below summarizes some of the known properties of related methylthio-substituted furans, which can serve as a basis for predicting the properties of 2-Furancarboxaldehyde, 4-(methylthio)- and its isomers.

| Compound Name | CAS Number | Known Properties/Applications |

| 2-Methyl-3-(methylthio)furan (B1580562) | 63012-97-5 | Flavoring agent with a sulfurous, meaty odor. thegoodscentscompany.comnih.gov |

| 5-Methylfurfural (B50972) | 620-02-0 | Synthetic intermediate, food additive. wikipedia.org |

| Furan, 2-[(methylthio)methyl]- | 1438-91-1 | Also known as Furfuryl methyl sulfide. nist.gov |

A systematic study of the synthesis and properties of all positional isomers of methylthio-substituted furan-2-carboxaldehyde would be a valuable contribution to the field of heterocyclic chemistry, providing a deeper understanding of the interplay between substituent effects and reactivity in this important class of compounds.

Impact of Substitution Pattern on Reactivity and Properties

The reactivity of the furan ring and its substituents is intricately linked to the electronic nature of the groups attached to it. The furan nucleus, a five-membered aromatic heterocycle containing oxygen, is inherently electron-rich. The position and nature of substituents can either enhance or diminish this electron density, thereby influencing the molecule's susceptibility to electrophilic or nucleophilic attack and altering the reactivity of functional groups like the aldehyde at the C2 position.

Research on related substituted furan-2-carboxaldehydes demonstrates these principles. For example, in condensation reactions with hippuric acid, the nature of the substituent at the C5 position significantly affects reaction rates and yields. nih.gov While direct studies on the 4-(methylthio) derivative are limited, it is established that electron-donating groups on the furan ring can stabilize intermediates and influence reaction pathways. The reactivity of sulfur-containing furans, such as 2-furfurylthiol, is known to be high, with the 5-position being particularly susceptible to reactions that can lead to degradation or polymerization. nih.gov This highlights the activating nature of sulfur-based substituents on the furan scaffold.

The following table summarizes findings from studies on various substituted furan-2-carboxaldehydes, illustrating the effect of different substituents on reaction outcomes.

| Substituent at C5-Position | Reactant | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-(2-bromophenyl) | Hippuric Acid | Acetic anhydride, Potassium acetate, Reflux, 15 min | (4E)-2-Phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one | N/A | nih.gov |

| 5-[3-(trifluoromethyl)phenyl] | Hippuric Acid | Acetic anhydride, Potassium acetate, Reflux, 15 min | (4E)-2-Phenyl-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one | 80% | nih.gov |

| 5-(4-Fluorophenyl) | Morpholine (B109124) | Dioxane, Room Temp, 1 hr | 4-[5-(4-Fluorophenyl)-2-furoyl]morpholine | 85% | pensoft.net |

| 5-(4-Nitrophenyl) | Morpholine | Dioxane, Room Temp, 1 hr | 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine | 82% | pensoft.net |

Synthetic Divergence and Convergence Studies

Synthetic strategies involving furan derivatives can be broadly categorized as divergent or convergent. A divergent synthesis begins with a common precursor that is elaborated into a library of structurally diverse compounds. A convergent synthesis involves the independent synthesis of different fragments of a complex molecule, which are then combined in the final stages.

Synthetic Divergence: A prime example of synthetic divergence starts from a functionalized furan core, such as an aldehyde or carboxylic acid, which serves as a versatile handle for a variety of chemical transformations. For instance, 5-arylfuran-2-carbaldehydes can be synthesized via Meerwein arylation from furfural (B47365). pensoft.net These aldehydes then serve as a branch point for further synthesis. They can be subjected to the Willgerodt-Kindler reaction with morpholine and sulfur to yield 4-[(5-aryl-2-furyl)carbonothioyl]morpholines. pensoft.net Alternatively, oxidation of the aldehyde to a carboxylic acid, followed by conversion to the acyl chloride, allows for the synthesis of amides like 4-(5-aryl-2-furoyl)morpholines. pensoft.net This strategy allows for the creation of a diverse set of molecules from a single, readily accessible intermediate.

Another example of divergence starts with 2-furyl methanethiol. This compound can be alkylated with ethyl chloroacetate (B1199739) to produce ethyl 2-((furan-2-ylmethyl)thio)acetate. echemcom.com This ester is a key intermediate that can be converted into a hydrazide, which is then used to synthesize a variety of five-membered heterocyclic rings, such as 1,2,4-triazole-3-thiones and 1,3,4-oxadiazoles, demonstrating a clear divergent pathway. echemcom.com

Synthetic Convergence: Convergent strategies are often employed for the synthesis of more complex furan-containing molecules. While specific studies focusing on 2-Furancarboxaldehyde, 4-(methylthio)- are not prevalent, the principle can be illustrated with related structures. For example, the synthesis of complex benzo[b]furan derivatives often involves the coupling of a substituted o-iodophenol with a functionalized alkyne (a modified Larock-type coupling). mdpi.com In this approach, the phenol (B47542) and the alkyne side chain are synthesized separately and then brought together, or "converged," to form the core benzofuran (B130515) structure. This method allows for significant variation in both fragments, enabling the efficient assembly of a wide range of complex analogues.

The following table outlines divergent synthetic pathways starting from common furan precursors.

| Starting Material | Intermediate | Reaction Type | Final Product Class | Reference |

|---|---|---|---|---|

| 5-Arylfuran-2-carbaldehyde | N/A | Willgerodt-Kindler | Thiomorpholides | pensoft.net |

| 5-Arylfuran-2-carbaldehyde | 5-Arylfuran-2-carboxylic acid acyl chloride | Oxidation, Acylation | Morpholide Amides | pensoft.net |

| 2-Furyl methanethiol | Ethyl 2-((furan-2-ylmethyl)thio)acetate | Alkylation | Esters | echemcom.com |

| Ethyl 2-((furan-2-ylmethyl)thio)acetate | 2-((Furan-2-ylmethyl)thio)acetohydrazide | Hydrazinolysis | Hydrazides | echemcom.com |

| 2-((Furan-2-ylmethyl)thio)acetohydrazide | N/A | Cyclization with CS₂/KOH | 1,3,4-Oxadiazoles | echemcom.com |

| 2-((Furan-2-ylmethyl)thio)acetohydrazide | Hydrazine-1-carbothioamide derivative | Reaction with Thiosemicarbazide | 1,2,4-Triazoles | echemcom.com |

Emerging Research Avenues and Future Directions

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of 2-Furancarboxaldehyde, 4-(methylthio)-, this translates to the development of methods that utilize renewable resources, minimize waste, and employ less hazardous substances.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. While specific enzymes for the synthesis of 4-(methylthio)-substituted furans have not been identified, the broader field of biocatalysis for furan (B31954) production is advancing. For instance, engineered enzymes have been used for the one-pot synthesis of furan-based monomers from bio-based feedstocks. nih.gov Future research could focus on discovering or engineering enzymes, such as specific oxidases or methyltransferases, that could introduce the methylthio group onto a furan precursor under mild, aqueous conditions.

Use of Renewable Feedstocks: Furan compounds are often derived from biomass. nih.gov Furfural (B47365), the parent compound of 2-furancarboxaldehyde, is produced from agricultural waste, making it a renewable feedstock. nih.gov Investigating synthetic routes to 2-Furancarboxaldehyde, 4-(methylthio)- that start from furfural or other bio-derived furans would align with the principles of green chemistry. mdpi.comresearchgate.net

Atom Economy: Synthetic methods with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. mdpi.comnih.gov Cycloaddition reactions and other catalytic processes that form the furan ring with high efficiency are being explored. mdpi.comnih.gov Applying these atom-economical principles to the synthesis of substituted furans could lead to more sustainable production methods for compounds like 2-Furancarboxaldehyde, 4-(methylthio)-.

Green Solvents: The choice of solvent is a critical aspect of green chemistry. Research into the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran, for the synthesis and functionalization of furans is an active area. chemicalbook.com Developing synthetic protocols for 2-Furancarboxaldehyde, 4-(methylthio)- in such solvents would significantly reduce the environmental footprint of its production.

| Approach | Description | Potential Advantages for 2-Furancarboxaldehyde, 4-(methylthio)- Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Utilization of starting materials derived from biomass. | Reduced reliance on fossil fuels, potential for carbon neutrality. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Minimization of byproducts and waste. |

| Green Solvents | Employing environmentally benign solvents. | Reduced toxicity and environmental pollution. |

Exploration of Novel Catalytic Transformations for Furan Functionalization

The ability to selectively modify the furan ring is crucial for creating new molecules with desired properties. Recent years have seen significant progress in the catalytic functionalization of furans, which could be applied to 2-Furancarboxaldehyde, 4-(methylthio)- to generate a library of new derivatives.

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, making syntheses more efficient. researchgate.net Palladium-catalyzed direct arylation of furans via C-H functionalization has been demonstrated, even at low catalyst loadings. mdpi.com Applying such methods to the C3 or C5 positions of 2-Furancarboxaldehyde, 4-(methylthio)- could provide a straightforward route to novel arylated derivatives. Silver-mediated oxidative C-H/C-H functionalization of 1,3-dicarbonyl compounds with terminal alkynes has also been shown to produce polysubstituted furans. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While traditionally requiring organometallic reagents, newer methods focus on direct C-H activation. mdpi.com For a molecule like 2-Furancarboxaldehyde, 4-(methylthio)-, cross-coupling reactions could be used to introduce a wide variety of substituents at different positions on the furan ring, leading to new compounds with potentially interesting biological or material properties. researchgate.net

Electrophilic and Nucleophilic Substitution: The furan ring is susceptible to electrophilic substitution, typically at the C2 and C5 positions. echemcom.com The existing substituents on 2-Furancarboxaldehyde, 4-(methylthio)- will influence the regioselectivity of further electrophilic attack. Conversely, the development of methods for nucleophilic substitution on the furan ring, particularly for the introduction of heteroatoms, would expand the synthetic toolbox for creating diverse furan derivatives.

| Transformation | Description | Potential Application to 2-Furancarboxaldehyde, 4-(methylthio)- |

|---|---|---|

| C-H Functionalization | Directly converting a C-H bond into a C-C or C-X bond. | Introduction of aryl, alkyl, or other groups at various positions. |

| Cross-Coupling Reactions | Formation of a bond between two fragments with the aid of a metal catalyst. | Versatile method for creating a wide range of derivatives. |

| Electrophilic Substitution | Reaction in which an electrophile replaces a hydrogen atom on the furan ring. | Introduction of functional groups like halogens, nitro groups, etc. |

| Nucleophilic Substitution | Reaction in which a nucleophile replaces a leaving group on the furan ring. | Introduction of heteroatom-based functional groups. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including improved safety, scalability, and reproducibility. nih.govmdpi.com The integration of flow chemistry with automated synthesis platforms is revolutionizing chemical research and development. nih.govresearchgate.netnih.gov

For the synthesis of 2-Furancarboxaldehyde, 4-(methylthio)- and its derivatives, flow chemistry could enable safer handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters like temperature and residence time. nih.govmdpi.com This can lead to higher yields and purities. Automated platforms can then be used to rapidly screen a wide range of reaction conditions or to synthesize a library of derivatives for biological or materials testing. nih.govresearchgate.netnih.gov The continuous flow synthesis of other furfural derivatives has already been demonstrated, highlighting the potential of this technology for the production of 2-Furancarboxaldehyde, 4-(methylthio)-. mdpi.comnih.gov

Advanced Materials Science Applications as Chemical Precursors (e.g., monomers, ligands)

The unique structure of 2-Furancarboxaldehyde, 4-(methylthio)- makes it an interesting candidate as a precursor for advanced materials. The furan ring can impart rigidity and aromaticity to polymers, while the aldehyde and thioether groups offer sites for further functionalization or polymerization.

Monomers for Polymers: Furan-based monomers are being extensively investigated for the production of bio-based polymers. acs.org For example, 2,5-furandicarboxylic acid (FDCA) is a bio-based alternative to terephthalic acid in the production of polyesters. The aldehyde group of 2-Furancarboxaldehyde, 4-(methylthio)- could be involved in condensation polymerizations, while the furan ring could be incorporated into the polymer backbone. The methylthio group could also influence the properties of the resulting polymer, such as its thermal stability or refractive index.

Ligands for Catalysis and Materials: The sulfur and oxygen atoms in 2-Furancarboxaldehyde, 4-(methylthio)- could act as coordination sites for metal ions, making it a potential ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. The specific electronic properties imparted by the methylthio group could lead to novel catalytic or material properties.

Data-Driven Discovery and Chemoinformatics in Furan Chemistry

The application of data-driven methods and chemoinformatics is accelerating the discovery and development of new molecules and materials. By analyzing large datasets of chemical structures and properties, researchers can identify promising candidates for synthesis and testing.

For furan chemistry, these approaches can be used to:

Predict Properties: Computational models can predict the physicochemical properties, biological activity, and toxicity of furan derivatives, including those of 2-Furancarboxaldehyde, 4-(methylthio)-, before they are synthesized.

Design New Molecules: Generative models can design new furan-based molecules with desired properties, providing novel targets for synthesis.

Optimize Synthetic Routes: Retrosynthesis algorithms can propose efficient synthetic routes to complex furan derivatives, aiding in the planning of laboratory work.

The integration of these computational tools with automated synthesis platforms creates a closed-loop system for accelerated discovery, where molecules are designed, synthesized, and tested in a rapid and iterative fashion.

Q & A

Q. What are the established synthetic routes for 4-(methylthio)-2-furancarboxaldehyde, and what catalysts are typically employed?

The synthesis involves introducing a methylthio group to the furan ring. A common method reacts 2-furancarboxaldehyde with a methylthiolating agent (e.g., methyl disulfide or methanethiol) under Lewis acid catalysis (e.g., BF₃·Et₂O or AlCl₃). Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and controlled temperatures (20–50°C) to minimize side reactions. Industrial methods may use continuous flow reactors for scalability and yield optimization .

Q. What spectroscopic techniques are recommended for characterizing 4-(methylthio)-2-furancarboxaldehyde?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (~9.8 ppm) and methylthio group (δ ~2.5 ppm for S-CH₃).

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (weak S-CH₃ stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 142.18 (C₆H₆O₂S⁺) .

- High-Resolution MS (HRMS) or LC-MS/MS (as used for related aldehydes) for purity assessment .

Q. What are the primary applications of 4-(methylthio)-2-furancarboxaldehyde in organic synthesis?

The compound serves as a versatile intermediate:

- Aldehyde Functionalization : Oxidized to carboxylic acids or reduced to alcohols for downstream reactions.

- Heterocyclic Synthesis : Used to construct thiophene or fused furan derivatives via cyclization.

- Bioconjugation : The aldehyde group forms Schiff bases with amine-containing biomolecules for biophysical studies .

Advanced Research Questions

Q. How does the methylthio group influence the reactivity of 4-(methylthio)-2-furancarboxaldehyde in nucleophilic substitution reactions compared to non-thio analogs?